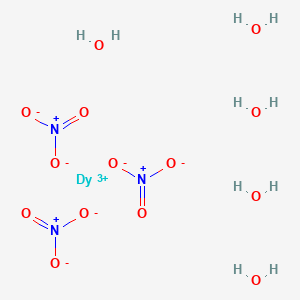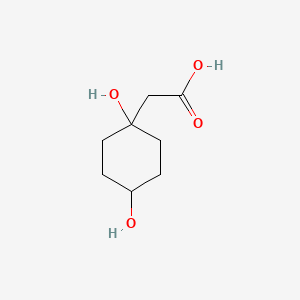
Dysprosium(III) nitrate pentahydrate
Vue d'ensemble
Description
Dysprosium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Dy(NO₃)₃·5H₂O. It is a salt formed from dysprosium and nitric acid, appearing as yellowish crystals. This compound is highly soluble in water and ethanol and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
Synthetic Routes and Reaction Conditions:
From Dysprosium(III) Oxide: The anhydrous form of dysprosium(III) nitrate can be synthesized by reacting dysprosium(III) oxide with nitrogen dioxide at approximately 150°C. The reaction is as follows: [ 2Dy_2O_3 + 9N_2O_4 \rightarrow 4Dy(NO_3)_3 + 6NO ]
From Metallic Dysprosium: Another method involves the reaction of metallic dysprosium with nitrogen dioxide at around 200°C: [ Dy + 3N_2O_4 \rightarrow Dy(NO_3)_3 + 3NO ]
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring controlled reaction conditions to maximize yield and purity .
Types of Reactions:
Thermal Decomposition: Hydrated dysprosium nitrate decomposes upon heating to form dysprosium oxynitrate (DyONO₃) and further heating produces dysprosium oxide (Dy₂O₃).
Coordination Reactions: Dysprosium(III) nitrate can react with various ligands to form coordination complexes.
Common Reagents and Conditions:
Thermal Decomposition: Heating in a controlled environment.
Coordination Reactions: Reactions with ligands such as carboxylates in solvents like methanol.
Major Products:
Thermal Decomposition: Dysprosium oxynitrate and dysprosium oxide.
Coordination Reactions: Various dysprosium coordination complexes
Mécanisme D'action
Target of Action
Dysprosium(III) nitrate pentahydrate primarily targets chemical reactions where it acts as a catalyst . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules. This lowers the activation energy required for the reaction, thereby speeding up the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For instance, it is used to prepare carboxylate-based dinuclear dysprosium compounds . The downstream effects would therefore be dependent on the specific reactions and pathways involved.
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could influence its distribution and elimination in a biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it forms a crystalline hydrate that melts in its own crystallization water at 88.6 °C , indicating that temperature can affect its physical state and potentially its reactivity.
Analyse Biochimique
Biochemical Properties
Dysprosium(III) nitrate pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound can act as a catalyst in the synthesis of carboxylate-based dinuclear dysprosium compounds by reacting with n-butyric acid and triethylamine . The nature of these interactions often involves the coordination of dysprosium ions with the active sites of enzymes or binding to specific protein domains, thereby altering their activity and function.
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for transmitting signals within the cell. Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and alter their function. Dysprosium ions can coordinate with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its ability to interact with substrates. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is hygroscopic and can absorb moisture from the environment, which may affect its stability and reactivity. Over time, this compound may undergo thermal decomposition, leading to the formation of dysprosium oxide and other byproducts . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as a catalyst in biochemical reactions. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, dysprosium ions may bind to enzymes in the tricarboxylic acid cycle or glycolysis, affecting the production of metabolites and energy generation . Additionally, this compound can impact the levels of specific metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Dysprosium ions may accumulate in specific tissues or organelles, depending on their affinity for certain biomolecules and cellular structures. This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding affinity for certain proteins or nucleic acids . This localization can affect the compound’s activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes within each compartment.
Applications De Recherche Scientifique
Dysprosium(III) nitrate pentahydrate has diverse applications across multiple fields:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and coordination complexes.
Biology and Medicine: Investigated for its potential in magnetic resonance imaging (MRI) contrast agents due to its paramagnetic properties.
Industry: Utilized in the production of catalysts and in the preparation of dysprosium oxide, which is used in various high-tech applications such as in the manufacturing of hard disk drives and advanced magnets
Comparaison Avec Des Composés Similaires
- Terbium(III) nitrate
- Europium(III) nitrate
- Neodymium(III) nitrate
- Erbium(III) nitrate
- Ytterbium(III) nitrate
Comparison: Dysprosium(III) nitrate pentahydrate is unique due to its specific paramagnetic properties, which make it particularly useful in applications requiring magnetic materials. While similar compounds like terbium(III) nitrate and europium(III) nitrate also have valuable properties, dysprosium’s high magnetic susceptibility and stability in various chemical environments set it apart .
Propriétés
IUPAC Name |
dysprosium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQUFQJAWMLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336992 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-49-9 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium (III) nitrate, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)


